molecular formula C13H8BrNO3 B12642395 (2-Bromo-3-nitrophenyl) phenyl ketone CAS No. 42959-99-9

(2-Bromo-3-nitrophenyl) phenyl ketone

Cat. No.: B12642395
CAS No.: 42959-99-9
M. Wt: 306.11 g/mol
InChI Key: CXJKOOUMPLYFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3-nitrophenyl) phenyl ketone is an organic compound with the molecular formula C13H8BrNO3. It is a derivative of phenyl ketone, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-nitrophenyl) phenyl ketone typically involves the bromination of 3-nitroacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-nitroacetophenone is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-nitrophenyl) phenyl ketone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenyl ketone can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: (2-Amino-3-nitrophenyl) phenyl ketone.

    Substitution: Various substituted phenyl ketones depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

(2-Bromo-3-nitrophenyl) phenyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-3-nitrophenyl) phenyl ketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • (2-Bromo-4-nitrophenyl) phenyl ketone
  • (2-Chloro-3-nitrophenyl) phenyl ketone
  • (2-Bromo-3-methylphenyl) phenyl ketone

Comparison: (2-Bromo-3-nitrophenyl) phenyl ketone is unique due to the specific positioning of the bromine and nitro groups, which significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications.

Properties

CAS No.

42959-99-9

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

IUPAC Name

(2-bromo-3-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrNO3/c14-12-10(7-4-8-11(12)15(17)18)13(16)9-5-2-1-3-6-9/h1-8H

InChI Key

CXJKOOUMPLYFMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.